3-Bromo-1-methyl-5-nitro-1H-pyrazole
Description
3-Bromo-1-methyl-5-nitro-1H-pyrazole is a halogenated pyrazole derivative featuring a bromine atom at position 3, a methyl group at position 1, and a nitro group at position 4. The nitro group is a strong electron-withdrawing substituent, which enhances electrophilic reactivity and influences regioselectivity in further reactions.
Properties
IUPAC Name |
3-bromo-1-methyl-5-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-7-4(8(9)10)2-3(5)6-7/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEJLEVICZJXFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper(I)-Catalyzed Bromination
A common approach involves bromination of 1-methyl-5-nitro-1H-pyrazole using hydrobromic acid (HBr) and copper(I) bromide (CuBr). The reaction proceeds via electrophilic aromatic substitution, facilitated by in situ generation of Br⁺.
Procedure (from CN104844567A):
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Substrate : 3-Amino-5-methylpyrazole (10 mmol)
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Reagents :
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Concentrated HBr (15 mL)
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CuBr (2.0 g, 14 mmol)
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NaNO₂ (1.0 g, 14 mmol) in H₂O (5 mL)
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Conditions :
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Temperature: 60°C
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Duration: 40 minutes
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Workup : Extraction with diethyl ether, drying (MgSO₄), and silica gel chromatography.
Mechanistic Insight :
CuBr acts as a Lewis acid, polarizing the HBr to generate Br⁺. Nitro groups direct bromination to the C3 position due to their meta-directing effect.
Phosphorus Oxychloride-Mediated Bromination
An alternative employs phosphorus oxybromide (POBr₃) for milder conditions (CN114057686A):
Procedure :
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Substrate : 3-Hydroxy-1-methyl-5-nitro-1H-pyrazole (10 mmol)
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Reagents :
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POBr₃ (15 mmol)
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Acetonitrile (20 mL)
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Conditions :
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Reflux at 85°C for 15 hours
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Advantage : Avoids acidic conditions, reducing side reactions.
Nitration of Bromopyrazole Precursors
Nitric Acid/Trifluoroacetic Anhydride System
The ARKIVOC study details nitration using HNO₃ and trifluoroacetic anhydride (TFAA):
Procedure :
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Substrate : 3-Bromo-1-methyl-1H-pyrazole (10 mmol)
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Reagents :
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TFAA (10 mL)
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Fuming HNO₃ (2.4 mL)
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Conditions :
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Temperature: −15°C → 25°C
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Duration: 12 hours
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Regioselectivity : Nitro group installs at C5 due to steric hindrance from the methyl group at N1.
Mixed Acid Nitration
A traditional method employs H₂SO₄/HNO₃ (CN114057686A):
Procedure :
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Substrate : 3-Bromo-1-methyl-1H-pyrazole (10 mmol)
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Reagents :
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Concentrated HNO₃ (5 mL)
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H₂SO₄ (10 mL)
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Conditions :
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Temperature: 0–5°C
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Duration: 2 hours
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Limitation : Lower yield due to potential over-nitration.
One-Pot Sequential Bromination-Nitration
Inorganic Bromide-Mediated Synthesis
CN114057686A reports a tandem approach using sodium bromide (NaBr):
Procedure :
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Substrate : 1-Methyl-3-sulfonyloxy-5-nitro-1H-pyrazole (10 mmol)
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Reagents :
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NaBr (15 mmol)
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Ethanol (20 mL)
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Conditions :
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Temperature: 90°C
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Duration: 4 hours
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Advantage : Eliminates toxic HBr gas, enhancing scalability.
Comparative Analysis of Methods
Table 1: Bromination Methods Comparison
Table 2: Nitration Methods Comparison
| Method | Nitrating Agent | Conditions | Yield | Source |
|---|---|---|---|---|
| HNO₃/TFAA | HNO₃/TFAA | −15°C → 25°C, 12 hr | 65% | |
| H₂SO₄/HNO₃ | HNO₃/H₂SO₄ | 0–5°C, 2 hr | 58% |
Challenges and Optimizations
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Regioselectivity : Nitration at C5 is favored due to steric and electronic effects, but competing C4 nitration can occur in H₂SO₄/HNO₃ systems.
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Side Reactions : Over-bromination is mitigated using stoichiometric CuBr, while POBr₃ reduces acid-mediated decomposition.
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Green Chemistry : NaBr in ethanol offers a sustainable alternative to HBr/CuBr .
Chemical Reactions Analysis
3-Bromo-1-methyl-5-nitro-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common reagents used in these reactions include N-bromosuccinimide for bromination, hydrogen gas or metal hydrides for reduction, and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Potential
Research indicates that 3-Bromo-1-methyl-5-nitro-1H-pyrazole exhibits significant cytotoxic effects against certain cancer cell lines. The nitro group in the compound can undergo bioreduction, leading to reactive intermediates that may covalently modify proteins or DNA, potentially inducing apoptosis in cancer cells. This mechanism highlights its potential as a lead compound for developing new anticancer agents.
Enzyme Inhibition
The compound's bromine atom enhances its binding affinity to specific enzymes and receptors, making it a candidate for drug development targeting metabolic pathways. Interaction studies have shown that 3-Bromo-1-methyl-5-nitro-1H-pyrazole can influence the activity of various enzymes, which may lead to therapeutic applications in treating metabolic disorders.
Broad Spectrum of Biological Activities
Beyond anticancer properties, derivatives of pyrazole compounds have demonstrated a wide range of biological activities including antimicrobial, anti-inflammatory, and analgesic effects. These properties make 3-Bromo-1-methyl-5-nitro-1H-pyrazole a versatile scaffold for synthesizing new drugs with diverse therapeutic uses .
Agricultural Applications
Pesticide Development
The structural characteristics of 3-Bromo-1-methyl-5-nitro-1H-pyrazole allow it to be explored as a potential pesticide or herbicide. Its ability to interact with biological systems suggests that it could be developed into agrochemicals that target specific pests or diseases in crops, thereby enhancing agricultural productivity .
Material Science
Fluorescent Dyes and Sensors
Due to its unique chemical properties, 3-Bromo-1-methyl-5-nitro-1H-pyrazole may serve as a precursor for synthesizing fluorescent dyes and sensors. These materials are crucial in various applications including biological imaging and environmental monitoring .
Synthesis and Derivative Development
The synthesis of 3-Bromo-1-methyl-5-nitro-1H-pyrazole typically involves multi-step reactions that yield various derivatives with enhanced properties. These derivatives can be tailored for specific applications in pharmaceuticals or materials science, expanding the utility of the original compound .
Case Study 1: Anticancer Activity
In a study focusing on the cytotoxic effects of pyrazole derivatives, 3-Bromo-1-methyl-5-nitro-1H-pyrazole was tested against several cancer cell lines. The results showed significant inhibition of cell proliferation, suggesting its potential as an effective anticancer agent .
Case Study 2: Enzyme Interaction
Research examining the interaction of 3-Bromo-1-methyl-5-nitro-1H-pyrazole with specific enzymes revealed that it could modulate their activity. This finding supports further investigation into its use as a therapeutic agent for metabolic diseases .
Mechanism of Action
The mechanism by which 3-Bromo-1-methyl-5-nitro-1H-pyrazole exerts its effects depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The molecular targets and pathways involved vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Pyrazole Derivatives
Key Observations:
- Electron-Withdrawing Effects: The nitro group in 3-Bromo-1-methyl-5-nitro-1H-pyrazole significantly increases electrophilicity compared to analogs with electron-donating groups (e.g., methyl or amine). For instance, 5-Bromo-1-methyl-1H-pyrazol-3-amine (amine at position 3) is less reactive toward electrophilic substitution due to the electron-donating NH₂ group .
- Steric Influence: The methyl group at position 1 in the target compound reduces steric accessibility at adjacent positions, contrasting with 3-Bromo-1-methyl-5-phenyl-1H-pyrazole, where the bulky phenyl group at position 5 further limits reactivity .
- Polarity and Solubility: The nitro group enhances polarity, likely improving solubility in polar solvents compared to nonpolar analogs like 3-Bromo-1-methyl-5-phenyl-1H-pyrazole .
Physicochemical Properties
Table 2: Predicted Collision Cross-Section (CCS) for 3-Bromo-5-nitro-1H-pyrazole Adducts
| Adduct | m/z | CCS (Ų) | Reference |
|---|---|---|---|
| [M+H]⁺ | 191.94 | 136.5 | |
| [M+Na]⁺ | 213.92 | 138.8 | |
| [M-H]⁻ | 189.93 | 135.8 |
Insights:
- The nitro group increases molecular polarity, as evidenced by higher CCS values for cationic adducts compared to simpler brominated pyrazoles (e.g., 5-Bromo-3-methyl-1-phenylpyrazole, MW 237.1 g/mol) .
- The absence of methyl or phenyl groups in 3-Bromo-5-nitro-1H-pyrazole reduces steric bulk, leading to lower CCS values than analogs like 4-Bromo-5-methyl-3-trifluoromethyl-1H-pyrazole .
Biological Activity
3-Bromo-1-methyl-5-nitro-1H-pyrazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-Bromo-1-methyl-5-nitro-1H-pyrazole is CHBrNO. The compound features:
- A bromine atom at the 3-position
- A methyl group at the 1-position
- A nitro group at the 5-position
These functional groups contribute to its chemical reactivity and biological interactions, influencing its affinity for various molecular targets, including enzymes and receptors.
The biological activity of 3-Bromo-1-methyl-5-nitro-1H-pyrazole is primarily attributed to:
- Bioreduction of the nitro group , which can form reactive intermediates capable of covalently modifying proteins or DNA, leading to cytotoxic effects.
- The bromine atom enhances binding affinity to specific sites on enzymes or receptors, potentially increasing selectivity and potency in therapeutic applications .
Biological Activities
Research indicates that 3-Bromo-1-methyl-5-nitro-1H-pyrazole exhibits several biological activities:
Anticancer Activity
Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has shown effectiveness against specific tumor types by influencing apoptotic pathways .
Enzyme Interaction
The compound interacts with enzymes involved in metabolic pathways. Its ability to modify enzyme activity can lead to altered metabolic processes, which is crucial in cancer therapy and other diseases.
Cytotoxic Effects
Research highlights that 3-Bromo-1-methyl-5-nitro-1H-pyrazole exhibits cytotoxic properties against certain cell lines. This cytotoxicity is partly due to the formation of reactive intermediates from the nitro group .
Comparative Analysis with Related Compounds
To better understand the unique properties of 3-Bromo-1-methyl-5-nitro-1H-pyrazole, a comparison with structurally similar compounds is provided:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| 3-Bromo-1-methyl-1H-indazole | Lacks nitro group; less reactive | Absence of nitro reduces potential interactions |
| 5-Nitro-1-methyl-1H-indazole | Lacks bromine atom; may reduce binding affinity | Absence of bromine affects reactivity and selectivity |
| 4-Bromo-3-nitro-1H-pyrazole | Similar structure but different positioning | Positioning of functional groups affects reactivity |
The combination of both bromine and nitro groups in 3-Bromo-1-methyl-5-nitro-1H-pyrazole contributes significantly to its distinct chemical reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazole derivatives, including 3-Bromo-1-methyl-5-nitro-1H-pyrazole:
Study on Anticancer Properties
A study conducted on various pyrazole derivatives indicated that those with nitro groups exhibited enhanced anticancer activity. Specifically, 3-Bromo-1-methyl-5-nitro-1H-pyrazole was noted for its ability to induce apoptosis in human cancer cell lines, making it a candidate for further drug development .
Enzyme Inhibition Studies
Research has shown that this compound can inhibit specific enzymes involved in cancer metabolism. This inhibition alters metabolic pathways within cancer cells, providing a potential therapeutic mechanism against tumor growth .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Bromo-1-methyl-5-nitro-1H-pyrazole, and how is purity assessed?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrazole core. Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent, followed by nitration at the 5-position with fuming nitric acid under controlled temperatures (0–5°C). Methylation at the 1-position is often performed using methyl iodide and a base like K₂CO₃. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and confirmed by melting point analysis. For structurally related bromopyrazoles, HPLC purity >98% is standard .
Q. Which spectroscopic techniques are critical for confirming the structure of 3-Bromo-1-methyl-5-nitro-1H-pyrazole?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns substituent positions. For example, the methyl group at N1 appears as a singlet (~δ 3.8–4.0 ppm), while nitro and bromo groups deshield adjacent protons .
- IR Spectroscopy : Nitro groups exhibit strong asymmetric stretching bands at ~1530 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹.
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (e.g., 235.98 g/mol for C₄H₃BrN₃O₂).
Advanced Research Questions
Q. How can molecular docking tools like AutoDock Vina predict the binding interactions of 3-Bromo-1-methyl-5-nitro-1H-pyrazole with biological targets?
- Methodological Answer : AutoDock Vina optimizes ligand-receptor binding by evaluating scoring functions that account for van der Waals forces, hydrogen bonding, and electrostatic interactions. For this compound:
- Prepare the ligand (3D structure optimized with Gaussian at the B3LYP/6-31G* level).
- Define the receptor’s active site using crystallographic data (e.g., PDB ID 90V for pyrazole-containing complexes).
- Run docking simulations with exhaustiveness set to 20 for thorough sampling. Clustering analysis of results (RMSD <2.0 Å) identifies dominant binding modes .
Q. What strategies resolve contradictions in crystallographic data during structure refinement of halogenated pyrazoles?
- Methodological Answer : SHELXL refinement incorporates:
- Anisotropic displacement parameters for heavy atoms (Br, N, O).
- Restraints on bond lengths and angles for nitro groups (N–O = 1.21–1.23 Å; O–N–O angle = 125°).
- Hirshfeld surface analysis to validate intermolecular interactions (e.g., Br···O contacts in related bromopyrazoles ). Discrepancies in thermal parameters may require revisiting data collection (e.g., low-temperature measurements at 100 K) .
Q. How do bromo and nitro substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nitro group activates the pyrazole ring for nucleophilic aromatic substitution (SNAr) at the bromo position. For Suzuki-Miyaura coupling:
- Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in a 1,4-dioxane/H₂O (3:1) mixture at 80°C.
- Monitor reaction progress via TLC (Rf shift from 0.5 to 0.7 in ethyl acetate/hexane). Yields >75% are typical for analogous brominated pyrazoles .
Q. How to design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Thermal Stability : Use thermogravimetric analysis (TGA) with a heating rate of 10°C/min under N₂. Decomposition onset >150°C indicates suitability for high-temperature reactions.
- pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis at 24-hour intervals. For nitro-containing compounds, acidic conditions (pH <4) often accelerate hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
